molecular formula C11H21NO2 B1267822 tert-butyl N-cyclohexylcarbamate CAS No. 3712-40-1

tert-butyl N-cyclohexylcarbamate

Cat. No.: B1267822
CAS No.: 3712-40-1
M. Wt: 199.29 g/mol
InChI Key: DNSTUAQHBFISRZ-UHFFFAOYSA-N
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Description

tert-Butyl N-cyclohexylcarbamate (CAS 3712-40-1) is a chemical building block where the cyclohexylamine nitrogen is protected with a tert-butoxycarbonyl (Boc) group . As a stable carbamate, this compound is a valuable intermediate in multi-step organic synthesis, particularly in the pharmaceutical and peptide chemistry fields . The primary utility of this reagent stems from the Boc group's role as a protective group for amines. The Boc group is notably stable under basic conditions and toward nucleophiles, allowing for selective reactions at other functional sites on the molecule . This stability enables orthogonal protection strategies, for instance, when used alongside base-labile protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) . The cleavage of the Boc group is typically achieved under mild anhydrous acidic conditions, such as with trifluoroacetic acid (TFA), regenerating the parent amine without racemization, which is crucial for synthesizing chiral molecules . With a molecular formula of C11H21NO2 and a molecular weight of 199.29 g/mol, this compound serves as a versatile precursor and scaffold for further chemical elaboration . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-cyclohexylcarbamate
Source PubChem
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InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSTUAQHBFISRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70306384
Record name tert-butyl N-cyclohexylcarbamate
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Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3712-40-1
Record name 3712-40-1
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Record name tert-butyl N-cyclohexylcarbamate
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The Tert Butyloxycarbonyl Boc Group As a Nitrogen Protecting Strategy in Cyclohexylamines

Fundamental Principles of N-Boc Protection for Amino Moieties

The effectiveness of the Boc group as a protecting agent for amines, including cyclohexylamine (B46788), is rooted in several key principles. Amines are nucleophilic and basic, properties that often interfere with desired synthetic transformations. The introduction of the Boc group converts the amine into a carbamate (B1207046), significantly altering its electronic and steric properties.

The Boc group is an electron-withdrawing group, which delocalizes the lone pair of electrons on the nitrogen atom through resonance. This delocalization substantially reduces the nucleophilicity and basicity of the nitrogen atom, rendering it unreactive towards many electrophiles and bases. Furthermore, the bulky tert-butyl group provides considerable steric hindrance around the nitrogen atom, physically blocking access to reagents.

A crucial aspect of the Boc group is its stability. N-Boc protected amines are resistant to a variety of reaction conditions, including nucleophilic attack, catalytic hydrogenation, and strongly basic environments. nih.govnih.govtotal-synthesis.com This stability allows for a broad scope of chemical manipulations on other parts of the molecule without affecting the protected amino group. However, the Boc group is specifically designed to be labile under acidic conditions, a property that is central to its utility and allows for its selective removal. total-synthesis.com This differential stability forms the basis of orthogonal protection strategies, where multiple, distinct protecting groups can be removed selectively in a multi-step synthesis. total-synthesis.commasterorganicchemistry.com

Mechanisms of Boc Group Installation and Chemoselectivity

The standard method for installing a Boc group onto a primary or secondary amine like cyclohexylamine involves its reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov This reaction is a nucleophilic acyl substitution. The mechanism begins with the nucleophilic attack of the amine's nitrogen atom on one of the electrophilic carbonyl carbons of Boc₂O. masterorganicchemistry.comcommonorganicchemistry.com

This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the expulsion of a tert-butyl carbonate group, which is an excellent leaving group. masterorganicchemistry.comcommonorganicchemistry.com This leaving group is unstable and readily decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion. commonorganicchemistry.com If the reaction is performed without an external base, the generated tert-butoxide is strong enough to deprotonate the newly formed N-protonated carbamate, yielding the final N-Boc protected amine and tert-butanol (B103910). commonorganicchemistry.com More commonly, a mild base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) is added to the reaction mixture to neutralize the protonated amine, driving the reaction to completion. commonorganicchemistry.com

The reaction is generally high-yielding and chemoselective for amino groups. The high reactivity of amines towards Boc₂O allows for the selective protection of amino groups even in the presence of less nucleophilic functional groups like alcohols and thiols.

ReagentBaseSolventTemperatureTypical YieldReference
Di-tert-butyl dicarbonate (Boc₂O)Triethylamine (TEA)Tetrahydrofuran (B95107) (THF)Room Temp>95% jk-sci.com
Di-tert-butyl dicarbonate (Boc₂O)None (Solvent-free)NoneRoom TempHigh nih.gov
Di-tert-butyl dicarbonate (Boc₂O)Sodium HydroxideWater/DioxaneRoom TempHigh total-synthesis.com

Deprotection Strategies for tert-Butyl N-cyclohexylcarbamate and Analogs

The removal of the Boc group is a critical step that must be efficient and selective to reveal the free amine at the appropriate stage of a synthetic sequence. The lability of the Boc group to acid is the most exploited feature for its cleavage.

The most common method for deprotecting N-Boc amines is treatment with strong acids. nih.gov Reagents such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in solvents like 1,4-dioxane, ethyl acetate, or methanol (B129727) are frequently employed. nih.govnih.govsemanticscholar.org

The mechanism of acid-mediated deprotection begins with the protonation of the carbamate's carbonyl oxygen by the acid. masterorganicchemistry.comchemistrysteps.com This protonation makes the carbonyl carbon more electrophilic and weakens the adjacent C-O bond. The key step is the subsequent cleavage of the tert-butyl-oxygen bond to release the highly stable tert-butyl cation and a carbamic acid intermediate. chemistrysteps.comcommonorganicchemistry.com The tert-butyl cation can be quenched by a nucleophile, deprotonate to form isobutene gas, or potentially alkylate other nucleophilic sites in the molecule. commonorganicchemistry.comacsgcipr.org The carbamic acid is unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas and furnishing the deprotected amine. masterorganicchemistry.comcommonorganicchemistry.com Under the strong acidic conditions, the liberated amine is typically protonated to form its corresponding ammonium salt.

A variety of acidic conditions have been developed for this purpose, including:

Trifluoroacetic acid (TFA): Used neat or as a solution in DCM (e.g., 20-50%). nih.govjk-sci.com

Hydrogen Chloride (HCl): Typically a 4M solution in 1,4-dioxane or ethyl acetate. semanticscholar.org

Aqueous Phosphoric Acid: A milder, environmentally benign option that can offer good selectivity. nih.govorganic-chemistry.orgorganic-chemistry.org

Sulfuric Acid: Used in solvents like tert-butyl acetate. nih.gov

Acid ReagentSolventTemperatureKey FeaturesReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room TempFast, efficient, common protocol. nih.gov
Hydrogen Chloride (HCl)1,4-DioxaneRoom TempForms HCl salt, widely used. semanticscholar.org
Phosphoric Acid (aq.)Tetrahydrofuran (THF)Room TempMild, environmentally friendly. nih.gov
Sulfuric Acidtert-Butyl AcetateRoom TempStrong acid conditions. nih.gov

While effective, strong acidic conditions can be incompatible with molecules containing other acid-sensitive functional groups. This has driven the development of milder and more selective deprotection methods.

One notable development is the use of oxalyl chloride in methanol for N-Boc deprotection. nih.govsemanticscholar.org This method allows for the cleavage of the Boc group from a wide range of aliphatic, aromatic, and heterocyclic amines under mild, room temperature conditions. researchgate.netrsc.orguky.edu The reactions are typically complete within 1-4 hours and provide high yields. semanticscholar.org A proposed mechanism involves the electrophilic character of oxalyl chloride. nih.gov This system demonstrates excellent functional group tolerance, making it valuable for complex molecules where traditional strong acids might cause undesired side reactions or cleavage of other protecting groups. uky.edu For instance, a study on cyclohexylamine deprotection using this method reported a 55% yield. nih.gov

Other mild or alternative deprotection strategies include:

Lewis Acids: Reagents like ZnBr₂, TiCl₄, and SnCl₄ can effect Boc removal, sometimes with enhanced selectivity. jk-sci.comsemanticscholar.org

Thermal Deprotection: In the absence of an acid catalyst, N-Boc groups can be removed by heating, often in a high-boiling solvent or under continuous flow conditions. nih.govreddit.com

Silica (B1680970) Gel or Montmorillonite K10 Clay: These solid acids can catalyze the deprotection, sometimes offering enhanced chemoselectivity. nih.govjk-sci.com

A significant challenge in organic synthesis is the selective deprotection of one protecting group in the presence of others. The Boc group's unique acid lability makes it an excellent orthogonal partner to other common amine protecting groups like the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. total-synthesis.com This orthogonality is fundamental to strategies like solid-phase peptide synthesis.

However, achieving chemoselectivity can be difficult when other acid-sensitive functionalities are present in the molecule, such as tert-butyl esters, acetals, or ketals. nih.govreddit.com In these cases, careful selection of the deprotection conditions is paramount. Milder acidic reagents, such as aqueous phosphoric acid, have been shown to remove tert-butyl carbamates while leaving other acid-sensitive groups like benzyl esters and TBDMS ethers intact. nih.gov

Reagents have also been developed for selective cleavage based on the electronic nature of the substrate. For example, Montmorillonite K10 clay can selectively cleave the N-Boc group from aromatic amines while leaving aliphatic N-Boc amines untouched. jk-sci.com Conversely, ZnBr₂ in DCM has been reported to selectively cleave secondary N-Boc groups in the presence of primary ones. jk-sci.com The oxalyl chloride/methanol system is also noted for its utility in deprotecting N-Boc groups on substrates with multiple functional groups and other acid-labile moieties. uky.edu

Chemical Reactivity and Reaction Mechanisms of Tert Butyl N Cyclohexylcarbamate

Influence of Steric and Electronic Properties on Carbamate (B1207046) Reactivity

The reactivity of the carbamate moiety in tert-butyl N-cyclohexylcarbamate is significantly governed by a combination of steric and electronic effects originating from its tert-butyl and cyclohexyl groups.

Steric Effects: The presence of two bulky groups, the tert-butyl group attached to the oxygen and the cyclohexyl group on the nitrogen, creates substantial steric hindrance around the carbonyl carbon. This steric crowding impedes the approach of nucleophiles, generally reducing the rate of nucleophilic acyl substitution reactions compared to less hindered carbamates. khanacademy.orglibretexts.org

Electronic Effects: The nitrogen atom's lone pair of electrons participates in resonance with the adjacent carbonyl group. This delocalization of electrons increases the electron density on the carbonyl oxygen and decreases the partial positive charge on the carbonyl carbon. The consequence is a reduction in the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. rsc.orgnih.gov The tert-butyl group also has a modest electron-donating inductive effect, which further contributes to the stability of the carbamate group and its resistance to cleavage. nih.gov These electronic properties render the Boc (tert-butyloxycarbonyl) group stable under many conditions, including exposure to nucleophilic reagents and basic hydrolysis. nih.gov

Table 1: Influence of Structural Properties on Reactivity
Structural FeatureEffect TypeInfluence on Carbamate Reactivity
tert-Butyl GroupSteric & ElectronicIncreases steric hindrance at the carbonyl carbon; provides electron donation via induction, stabilizing the carbamate.
Cyclohexyl GroupStericContributes to steric bulk around the nitrogen and carbonyl center, hindering nucleophilic approach.
Carbamate NitrogenElectronicLone pair delocalization (resonance) reduces the electrophilicity of the carbonyl carbon.

Detailed Mechanistic Pathways of Carbamate Transformations

Hydrolysis Mechanisms of the Carbamate Moiety

While generally stable to basic hydrolysis, the carbamate linkage can be cleaved under specific conditions, such as high-temperature water-mediated hydrolysis. nih.govsemanticscholar.org In a catalyst-free environment, water molecules can act as both an acid and a base. The proposed mechanism involves the initial activation of the carbamate through hydrogen bonding. semanticscholar.org One water molecule can activate the carbonyl group electrophilically, while another activates the nitrogen nucleophilically. A hydroxide ion, present from the autoionization of water at elevated temperatures, then attacks the activated carbonyl carbon. semanticscholar.org This leads to a tetrahedral intermediate which subsequently breaks down to yield the deprotected cyclohexylamine (B46788), carbon dioxide, and tert-butanol (B103910). semanticscholar.org

Nucleophilic Acyl Substitution Reactions Involving the Amino Group

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including carbamates. libretexts.orgmasterorganicchemistry.com The general mechanism proceeds through a two-step addition-elimination pathway. libretexts.orgmasterorganicchemistry.com

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon of the carbamate. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. libretexts.orglibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, a leaving group is expelled. libretexts.orgmasterorganicchemistry.com For a carbamate like this compound, the leaving group would be the tert-butoxide ion.

However, due to the aforementioned steric and electronic factors, such reactions are generally slow for Boc-protected amines. The tert-butoxide is a relatively poor leaving group, which further disfavors this reaction pathway under neutral or basic conditions. The reaction becomes more feasible under acidic conditions where the carbonyl oxygen can be protonated, making the carbonyl carbon a much better electrophile. libretexts.orgyoutube.com

Mechanistic Investigations of Boc Deprotection

The cleavage of the Boc group, known as deprotection, is a fundamental transformation for this compound and is typically achieved under acidic conditions. wikipedia.orgtotal-synthesis.com

Pathways Involving tert-Butyl Cation Intermediates

The most common mechanism for Boc deprotection involves the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgcommonorganicchemistry.com This pathway is characterized by the formation of a stable tert-butyl cation.

The mechanism unfolds in several steps:

Protonation: The reaction begins with the protonation of the carbonyl oxygen of the Boc group by the acid. total-synthesis.comcommonorganicchemistry.com

Formation of the tert-Butyl Cation: The protonated intermediate is unstable and cleaves to form a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid derivative of cyclohexylamine. total-synthesis.comcommonorganicchemistry.com This step is typically the rate-determining step. libretexts.org

Decarboxylation: The carbamic acid readily decomposes, losing carbon dioxide (CO₂) to yield the free cyclohexylamine. wikipedia.orgcommonorganicchemistry.com

Final Protonation: Under the acidic conditions, the released amine is protonated to form its corresponding ammonium salt. commonorganicchemistry.com

The generated tert-butyl cation is reactive and can be quenched by a nucleophile, deprotonate to form isobutylene gas, or alkylate other nucleophilic sites on the substrate, which can be an undesirable side reaction. wikipedia.orgcommonorganicchemistry.comacsgcipr.org To prevent such side reactions, "scavengers" like anisole or thioanisole are often added to the reaction mixture to trap the tert-butyl cation. wikipedia.org

Table 2: Common Reagents for Acid-Catalyzed Boc Deprotection
ReagentSolventKey Mechanistic Feature
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM)Classic acidolysis proceeding via tert-butyl cation formation. wikipedia.orgcommonorganicchemistry.com
Hydrochloric Acid (HCl)Methanol (B129727), Dioxane, or Ethyl AcetateSimilar to TFA, involves protonation and generation of the tert-butyl cation. nih.govwikipedia.org
Aluminum Chloride (AlCl₃)AcetonitrileA Lewis acid that coordinates to the carbonyl oxygen, facilitating cleavage. wikipedia.orgacsgcipr.org

Electrophilic Activation Mechanisms

Beyond simple protonation, other electrophiles can be used to activate the Boc group for cleavage, often under milder conditions.

Lewis Acid Catalysis: Lewis acids such as aluminum chloride (AlCl₃) can coordinate to the carbonyl oxygen. wikipedia.orgacsgcipr.org This coordination enhances the electrophilicity of the carbonyl carbon and weakens the C-O bond of the tert-butyl group, facilitating its departure as a cation. This method can offer selectivity when other acid-sensitive groups are present. wikipedia.org

Silylation: Reagents like trimethylsilyl iodide (TMSI) offer an alternative deprotection pathway. The mechanism involves the electrophilic silicon atom attacking the carbonyl oxygen. This is followed by the elimination of tert-butyl iodide. The resulting silyl carbamate is then hydrolyzed (e.g., by methanol) to the carbamic acid, which subsequently decarboxylates to the free amine. wikipedia.org

Activation with Oxalyl Chloride: A method using oxalyl chloride in methanol has been reported for Boc deprotection under mild, room-temperature conditions. nih.govresearchgate.net The proposed mechanism involves the electrophilic character of oxalyl chloride. It is postulated that the carbonyl of the carbamate adds to the oxalyl chloride, forming an intermediate that subsequently fragments. nih.gov This pathway is distinct from simple acid catalysis, as it can proceed even when in-situ generation of HCl is shown to be ineffective under the same conditions. nih.gov

Stereochemical Considerations in Reactions of Cyclohexyl Carbamates

The stereochemical outcome of reactions involving this compound is intrinsically linked to the conformational preferences of the cyclohexane (B81311) ring. The bulky tert-butoxycarbonyl (Boc) group plays a significant role in dictating the geometry of the molecule, which in turn influences the approach of reagents and the stereoselectivity of the reaction.

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this compound, the voluminous tert-butyl group, and by extension the entire carbamate moiety, has a strong preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. masterorganicchemistry.comfiveable.mepressbooks.pub This conformational locking has profound implications for the stereochemical course of reactions.

In this conformation, the two faces of the cyclohexane ring are diastereotopic. The approach of a reagent can be directed to either the axial or equatorial face of a given carbon atom. The bulky equatorial N-Boc group can exert significant steric hindrance, influencing the trajectory of incoming reactants. As a result, reactions at adjacent positions on the cyclohexane ring are likely to exhibit facial selectivity, with the reagent preferentially attacking from the less hindered face.

For instance, in the case of an elimination reaction from a neighboring carbon, the stereoelectronic requirement for an anti-periplanar arrangement of the departing groups would be heavily influenced by the conformationally rigid cyclohexane ring. Similarly, in addition reactions to a double bond on the ring, the N-Boc group can direct the stereochemical outcome by favoring the approach of the electrophile from the less sterically encumbered side.

The presence of the carbamate group itself can also influence the stereoselectivity of reactions at the nitrogen atom or the carbonyl group. While the nitrogen lone pair is delocalized through resonance with the carbonyl group, reactions such as N-alkylation or acylation would still be subject to the steric environment imposed by the adjacent cyclohexyl ring.

The stereochemical principles governing the reactions of cyclohexyl carbamates are summarized in the following table:

Reaction TypeStereochemical ConsiderationExpected Outcome
Addition to C=C on the ringThe bulky N-Boc group sterically shields one face of the double bond.Reagents will preferentially add to the less hindered face, leading to high diastereoselectivity.
Substitution on the ringThe conformation of the ring is "locked" by the equatorial N-Boc group.The stereochemical outcome (e.g., inversion or retention) will be dictated by the mechanism (S\N1 or S\N2) and the accessibility of the reaction center.
Deprotonation at α-carbonThe acidity of the α-proton can be influenced by the orientation of the C-H bond relative to the carbamate group.Kinetically controlled deprotonation may show a preference for the more accessible proton, leading to a specific enolate geometry.
Reactions at the N-H bondThe steric bulk of the cyclohexyl group can influence the approach of electrophiles.While not a chiral center, the surrounding stereochemistry can influence the kinetics of the reaction.

Detailed research findings on specific reactions of this compound that explicitly detail stereochemical outcomes are not abundant in the readily available literature. However, the principles of conformational analysis of substituted cyclohexanes provide a strong predictive framework for the stereochemical course of such reactions. The steric demand of the tert-butyl N-cyclohexylcarbamoyl group is a dominant factor in controlling the diastereoselectivity of a wide range of transformations on the cyclohexane scaffold.

Derivatization and Functionalization of the Cyclohexyl Carbamate Scaffold

Strategic Modification of the Cyclohexane (B81311) Ring

The cyclohexane ring of tert-butyl N-cyclohexylcarbamate is a prime target for modification to introduce structural diversity. These modifications can alter the steric and electronic properties of the molecule, providing access to a wide range of derivatives. Common strategies involve the introduction of substituents at various positions on the carbocyclic ring.

For instance, hydroxyl groups can be introduced to create precursors for further functionalization. An example is the synthesis of tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, where a hydroxymethyl group is present on the cyclohexane ring. nih.gov This hydroxyl moiety can then serve as a handle for subsequent reactions such as oxidation, esterification, or etherification.

More complex functionalities can also be installed directly onto the ring. In the synthesis of advanced intermediates, the cyclohexane ring can be substituted with groups like a dimethylcarbamoyl moiety. google.com This is exemplified in the preparation of tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, where the substituent significantly alters the molecular structure. google.com Such modifications are often multi-step processes involving carefully planned synthetic routes to control the position and stereochemistry of the new substituents.

The table below summarizes examples of strategic modifications to the cyclohexane ring.

Table 1: Examples of Cyclohexane Ring Modifications

Derivative Name Introduced Substituent(s) Reference
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate -CH₂OH nih.gov
tert-Butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate -NH₂, -C(O)N(CH₃)₂ google.com

Introduction of Diverse Functional Groups for Specific Applications

The introduction of diverse functional groups onto the this compound framework is crucial for tuning its chemical properties and preparing it for specific synthetic goals. A functional group is a specific arrangement of atoms within a molecule that is responsible for its characteristic chemical reactions. libretexts.org The N-H bond of the carbamate (B1207046) and the C-H bonds of the cyclohexane ring are the primary sites for these functionalizations.

One common transformation is the conversion of the secondary carbamate to a tertiary carbamate. This can be achieved through N-alkylation or N-arylation. A copper-catalyzed method has been developed for the intermolecular C(sp³)-H bond functionalization to directly synthesize tertiary carbamates, demonstrating a novel strategy for creating C-N bonds. researchgate.net For example, this compound can be reacted with various partners to introduce new groups on the nitrogen atom.

Amide functionalities are another important class of groups introduced onto the scaffold. This is often achieved by first deprotecting the Boc group to reveal the primary amine, followed by coupling with a carboxylic acid or its derivative. A patent describes a process where a derivative, tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, is reacted with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate to form a complex amide product. google.com This highlights how the carbamate scaffold can be elaborated into more complex structures containing multiple functional groups.

The table below details various functional groups that can be introduced and the methods employed.

Table 2: Introduction of Functional Groups

Functional Group Class Specific Group Introduced Method Reference
Tertiary Carbamate N-Aryl, N-Alkyl Copper-catalyzed C-H functionalization researchgate.net
Amide N-acetylamino, N-Aroylamino Reaction with activated carboxylic acids google.comresearchgate.net

Regioselective and Stereoselective Derivatization Methodologies

Controlling the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of new functional groups is a central challenge in the derivatization of the cyclohexyl carbamate scaffold. The development of selective methodologies is essential for the synthesis of pure, single-isomer products.

Regioselectivity refers to the preferential reaction at one site over other possible sites. In the functionalization of the cyclohexane ring, different positions (e.g., C-2, C-3, C-4) can be targeted. The choice of catalyst and directing group can influence where a new substituent is introduced. For example, triflic acid-promoted carbamoylation has been shown to be highly regioselective, directing substitution to a specific position on an aromatic system, a principle that can be applied to other scaffolds. beilstein-journals.org In the context of the cyclohexane ring, C-H activation strategies often rely on the directing influence of the carbamate group itself or other pre-installed functional groups to achieve regiocontrol.

Stereoselectivity is critical due to the chiral nature of many substituted cyclohexane derivatives. The cyclohexane ring can exist in various conformations, and substituents can be in axial or equatorial positions, leading to cis/trans isomers. Methodologies that control this stereochemistry are highly valuable. For instance, in the functionalization of related N-Boc protected cyclic amines, high levels of trans-diastereoselectivity have been observed. nih.gov This selectivity is often complementary to other methods, such as deprotonative α-lithiation, which may favor the cis-diastereomer. nih.gov The preparation of specific stereoisomers, such as tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, requires strict stereocontrol throughout the synthetic sequence. google.com

The table below provides examples of methodologies and the type of selectivity they achieve.

Table 3: Selective Derivatization Methodologies

Methodology Type of Selectivity Key Factors Result Reference
Directed C-H Functionalization Regioselectivity Transition metal catalyst, directing group Functionalization at a specific ring position researchgate.net
Asymmetric Deprotonation Stereoselectivity Chiral ligand, strong base Formation of enantioenriched products nih.gov

Computational and Theoretical Investigations of Tert Butyl N Cyclohexylcarbamate

Quantum Chemical Analysis (e.g., Density Functional Theory Studies)

Quantum chemical analysis, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the electronic structure and energetic properties of molecules like tert-butyl N-cyclohexylcarbamate. DFT calculations can provide detailed information about the molecule's geometry, bond lengths, bond angles, and the distribution of electron density.

In a typical DFT study of this compound, the molecule's geometry would be optimized to find its lowest energy conformation. This would likely reveal the cyclohexane (B81311) ring in a stable chair conformation, with the bulky N-carbamate substituent occupying an equatorial position to minimize steric hindrance. The calculations would also provide insights into the planarity of the carbamate (B1207046) group, which is influenced by the resonance between the nitrogen lone pair and the carbonyl group.

Key parameters that can be obtained from DFT analysis include:

Optimized Geometric Parameters: Precise bond lengths and angles. For instance, the C-N bond of the carbamate group is expected to have a length intermediate between a single and a double bond due to resonance.

Mulliken and Natural Population Analysis (NPA) Charges: These analyses would quantify the partial charges on each atom, highlighting the electrophilic nature of the carbonyl carbon and the nucleophilic character of the nitrogen and oxygen atoms.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is likely to be localized on the carbamate nitrogen and oxygen atoms, while the LUMO would be centered on the carbonyl carbon. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

While specific DFT studies on this compound are not extensively published, research on similar carbamates and amides provides a framework for the expected outcomes of such an analysis. These studies consistently show the utility of DFT in providing a detailed electronic and structural picture of the molecule.

Elucidation of Reaction Pathways and Transition State Structures

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, including the identification of intermediates and transition states. For this compound, two key reaction pathways are of primary interest: its formation and its cleavage (deprotection).

Formation Pathway: The formation of this compound typically involves the reaction of cyclohexylamine (B46788) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) or a similar reagent. Computational studies on the acylation of amines with Boc₂O can reveal the step-by-step mechanism. This likely involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, followed by the departure of the leaving group (tert-butoxycarbonyl anion, which subsequently decomposes to tert-butanol (B103910) and carbon dioxide). DFT calculations can model the transition state for the nucleophilic attack, providing its geometry and activation energy, which are key to understanding the reaction kinetics.

Cleavage Pathway (Deprotection): The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental reaction in organic synthesis, often achieved under acidic conditions. Computational studies on the acid-catalyzed deprotection of Boc-protected amines have shown that the mechanism involves the initial protonation of the carbamate. mdpi.com The protonation can occur at either the carbonyl oxygen or the nitrogen atom. mdpi.com Following protonation, the C-O bond of the tert-butyl group cleaves to form a stable tert-butyl cation and the carbamic acid of the amine. rsc.org The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. mdpi.com

Computational modeling of this process for this compound would involve:

Locating the protonated intermediates: Determining the relative stabilities of the O-protonated and N-protonated species.

Identifying the transition state for C-O bond cleavage: This is often the rate-determining step, and its energy barrier can be calculated.

Modeling the decarboxylation of the resulting carbamic acid: This is typically a low-barrier process.

These computational investigations provide a detailed, dynamic picture of the chemical transformations that this compound undergoes.

Predictive Modeling of Reactivity, Selectivity, and Conformations

Predictive modeling, based on computational methods, can forecast the chemical behavior and conformational preferences of this compound.

Reactivity and Selectivity: As mentioned, the HOMO and LUMO energies and distributions obtained from quantum chemical calculations are fundamental predictors of reactivity. For instance, the localization of the HOMO on the carbamate nitrogen suggests that this site would be susceptible to electrophilic attack, although this is tempered by steric hindrance from the bulky groups. The LUMO on the carbonyl carbon indicates its susceptibility to nucleophilic attack. These predictions are crucial for understanding the molecule's role in more complex reaction schemes.

Conformational Analysis: The presence of the flexible cyclohexane ring and the rotatable bonds within the carbamate group means that this compound can exist in multiple conformations. The primary conformational isomers arise from:

The chair and boat forms of the cyclohexane ring: The chair conformation is significantly more stable.

The axial and equatorial positions of the N-carbamate substituent on the cyclohexane ring: The equatorial position is strongly favored to avoid 1,3-diaxial interactions.

Rotation around the C-N bond of the carbamate: This gives rise to syn and anti conformers (also referred to as E/Z isomers). The relative stability of these is influenced by steric and electronic factors.

Rotation around the N-C(cyclohexyl) bond.

Computational modeling can be used to calculate the relative energies of these different conformers, thus predicting their equilibrium populations. A hypothetical energy profile for the key conformers is presented in the table below.

Conformer DescriptionRelative Energy (kcal/mol) (Predicted)Predicted Population at 298 K (%)
Chair, Equatorial, syn-Carbamate0.00~95
Chair, Equatorial, anti-Carbamate~2-3~5
Chair, Axial, syn-Carbamate> 5<0.1
Boat ConformationsSignificantly higherNegligible

This table is illustrative and represents the expected outcome of a detailed computational conformational analysis. The exact energy differences would need to be calculated using appropriate theoretical models.

This predictive capability is essential for understanding how the three-dimensional shape of the molecule can influence its interactions with other molecules, such as in biological systems or during chemical reactions.

Spectroscopic Property Predictions and Validation

Computational chemistry provides powerful methods for predicting various spectroscopic properties, including NMR, IR, and UV-Vis spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures.

For this compound, the prediction of ¹H and ¹³C NMR chemical shifts is particularly useful. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts.

The predicted chemical shifts can be compared with experimental data to validate both the computational model and the experimental assignments. Experimental ¹H and ¹³C NMR data for this compound have been reported.

Experimental NMR Data for this compound in CDCl₃
¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
4.40 (br s, 1H, NH)155.50 (C=O)
3.41 (br s, 1H, CH-N)79.20 (C(CH₃)₃)
1.92-1.89 (m, 2H, Cyclohexyl)49.70 (CH-N)
1.70-1.59 (m, 3H, Cyclohexyl)33.70 (Cyclohexyl)
1.43 (s, 9H, C(CH₃)₃)28.60 (C(CH₃)₃)
1.33-1.27 (m, 2H, Cyclohexyl)25.80 (Cyclohexyl)
1.18-1.04 (m, 3H, Cyclohexyl)25.10 (Cyclohexyl)

A computational study would involve calculating the NMR chemical shifts for the most stable conformer (and potentially population-weighted averages of several low-energy conformers). A good correlation between the predicted and experimental spectra would provide strong evidence for the determined structure and conformation. Any significant discrepancies could point to interesting structural features or dynamic processes not initially considered.

Furthermore, vibrational frequencies can be calculated and compared with experimental IR spectra. This can help in assigning the various vibrational modes of the molecule, such as the characteristic C=O and N-H stretching frequencies of the carbamate group.

Conclusion and Future Research Directions in Tert Butyl N Cyclohexylcarbamate Chemistry

Summary of Current Research Contributions

Research surrounding tert-butyl N-cyclohexylcarbamate has primarily highlighted its role as a crucial building block and intermediate in various fields of chemical synthesis. The carbamate (B1207046) functional group, which characterizes this compound, is a key structural motif in numerous applications due to its unique properties. acs.orgnih.gov

Organic carbamates are widely utilized as protecting groups for amines in complex syntheses and peptide chemistry because of their stability and the relative ease with which they can be removed under specific conditions. nih.govlookchem.com The tert-butoxycarbonyl (Boc) group, in particular, is a cornerstone of modern organic synthesis. Specifically, this compound serves as a stable, versatile intermediate in the production of pharmaceuticals and agrochemicals. lookchem.comcymitquimica.com

In medicinal chemistry, the carbamate linkage is valued for its ability to enhance metabolic stability and increase permeability across cellular membranes, making it an effective surrogate for the more labile amide bond in peptidomimetics. acs.orgnih.gov This has led to its incorporation into drugs and prodrugs. Research has demonstrated the use of related cyclohexyl carbamate structures in the synthesis of novel pharmaceuticals, including targeted drug delivery systems and potent enzyme inhibitors. chemimpex.commdpi.com For instance, derivatives are being explored as frameworks for inhibitors of human soluble epoxide hydrolase (sEH), which are potential alternatives to opioid analgesics. mdpi.com

In the realm of agricultural science, these carbamate intermediates are instrumental in developing more effective and environmentally safer pesticides and herbicides. cymitquimica.comchemimpex.com Furthermore, the carbamate backbone is now being investigated for its potential in materials science, particularly in the construction of novel sequence-defined polymers. acs.orgchemrxiv.org

Table 1: Summary of Research Contributions of Cyclohexyl Carbamates

Field of Research Contribution Key Findings & Applications Supporting Evidence
Organic Synthesis Intermediate & Protecting Group Utilized for amine protection; stable and versatile reagent in multi-step synthesis. lookchem.comcymitquimica.com
Medicinal Chemistry Drug Design & Peptidomimetics Acts as an amide bond surrogate to improve metabolic stability and cell permeability; framework for enzyme inhibitors (e.g., sEH). acs.orgnih.govmdpi.com
Agricultural Chemistry Agrochemical Intermediate Serves in the formulation of next-generation pesticides and herbicides. cymitquimica.comchemimpex.com
Polymer Science Functional Materials Explored as a monomer unit for creating sequence-defined, abiotic polymers with controlled structures. chemimpex.comacs.orgchemrxiv.org

Identification of Emerging Challenges in Synthesis and Reactivity

Despite its utility, the synthesis and application of this compound and more complex derivatives are not without challenges. A primary hurdle is the development of efficient and selective synthetic methodologies. For example, the creation of tertiary carbamates often requires innovative approaches, such as the recently developed copper-catalyzed intermolecular C(sp³)-H bond functionalization, highlighting the need for more direct and atom-economical routes. researchgate.net

Another significant challenge is achieving selectivity in reactions. The synthesis of unsymmetrical ureas and carbamates from diamine precursors, a critical task for developing certain pharmaceuticals, remains a complex synthetic problem that requires precise control over reactivity. mdpi.com The reactivity of the carbamate itself can be influenced by other functional groups within a molecule, necessitating careful reaction design. cymitquimica.com

Furthermore, as environmental concerns grow, there is a pressing need to move away from harsh reaction conditions and hazardous reagents often employed in traditional organic synthesis. rsc.org Developing "green" synthetic pathways that are efficient under mild, acid-free, and metal-free conditions is a key objective for the chemical community. Understanding and predicting the metabolic lability of different carbamate structures is another area of active research, as stability against hydrolysis is crucial for in vivo applications. acs.org

Table 2: Key Challenges in this compound Chemistry

Challenge Area Specific Problem Context & Importance Supporting Evidence
Synthetic Efficiency Direct Functionalization Developing methods for direct C-H functionalization to synthesize complex tertiary carbamates without pre-functionalized starting materials. researchgate.net
Chemical Selectivity Synthesis of Unsymmetrical Derivatives Controlling reactions to selectively modify one functional group in the presence of others, crucial for advanced pharmaceutical intermediates. mdpi.com
Green Chemistry Mild Reaction Conditions Replacing harsh reagents and reaction conditions with environmentally benign alternatives to improve sustainability. rsc.org
Metabolic Stability Controlling Hydrolysis Understanding how the molecular structure of carbamates affects their stability against enzymatic hydrolysis in biological systems. acs.org

Future Prospects in Chemical Methodologies and Interdisciplinary Applications

The future of this compound chemistry is poised for significant advancements, driven by innovations in synthetic methods and an expansion into new interdisciplinary fields.

Future Chemical Methodologies: The development of novel catalytic systems will continue to be a major research thrust. This includes the use of abundant first-row transition metals like copper to mediate challenging transformations such as C-H bond amination. researchgate.net There is also a strong trend towards "green chemistry," which will likely see the increased use of mild and selective reagents, such as tert-butyl nitrite, and the development of solvent-free reaction conditions. rsc.org A particularly exciting frontier is the use of carbamate monomers, like this compound, as building blocks for sequence-defined polymers. acs.orgchemrxiv.org This research could pave the way for de novo design of functional materials with precisely controlled properties, akin to proteins but with a more rigid and stable backbone. acs.orgchemrxiv.org

Future Interdisciplinary Applications:

Medicinal Chemistry: The carbamate scaffold will remain central to drug discovery. nih.gov Future work will likely focus on designing complex, unsymmetrical molecules for highly specific biological targets, such as enzyme inhibitors and targeted therapies for chronic diseases. chemimpex.commdpi.com

Materials Science: The exploration of polycarbamates as functional materials is in its early stages but holds immense promise. These materials could find applications in areas requiring high stability and defined conformational structures. chemimpex.comacs.orgchemrxiv.org

Agricultural Chemistry: The demand for safer and more effective agrochemicals will drive further research into carbamate-based compounds. cymitquimica.comchemimpex.com

Biochemical Research: As synthetic methods become more sophisticated, custom-designed carbamate molecules will serve as valuable probes for studying complex biological processes, such as enzyme interactions and metabolic pathways. chemimpex.com

Table 3: Future Outlook for this compound

Area of Prospect Projected Advancements Potential Impact Supporting Evidence
Catalytic Methods Novel Catalysts for C-H Amination More efficient and direct synthesis of complex carbamates from simple precursors. researchgate.net
Green Synthesis Solvent-Free & Mild Reagents Reduction of chemical waste and energy consumption in chemical manufacturing. rsc.org
Materials Science Sequence-Defined Polycarbamates Creation of new functional materials with tailored physical and chemical properties. acs.orgchemrxiv.org
Advanced Pharmaceuticals Unsymmetrical Drug Scaffolds Development of highly selective and potent drugs for a range of diseases. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl N-cyclohexylcarbamate, and what reaction conditions are critical for yield optimization?

  • The compound is typically synthesized via the reaction of tert-butyl carbamate with cyclohexanone derivatives in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane). Temperature control (e.g., 0–25°C) and stoichiometric ratios are critical to minimize side reactions like over-alkylation or decomposition .
  • Methodological Tip : Use di-tert-butyl dicarbonate (Boc₂O) as a carbamate-forming reagent under mild conditions to improve regioselectivity and purity .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Key analytical techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify the tert-butyl group (δ ~1.4 ppm for CH3_3) and cyclohexyl carbamate linkages .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ for C11_{11}H21_{21}NO3_3) .
  • HPLC : Purity assessment using reversed-phase columns (e.g., C18) with UV detection at ~210 nm .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Common methods:

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 20–40% EtOAc) to separate carbamate products from unreacted starting materials .
  • Recrystallization : Use non-polar solvents like hexane or cyclohexane to exploit differential solubility .

Advanced Research Questions

Q. How can enantiomeric or diastereomeric forms of this compound derivatives be resolved, and what analytical tools are required?

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases to separate enantiomers .
  • X-ray crystallography : Resolve absolute configuration for crystalline derivatives (e.g., tert-butyl 2-phenylethylcarbamate analogs) .
  • Dynamic NMR : Low-temperature 1H^1H NMR to study conformational dynamics of cyclohexyl rings (e.g., chair-to-boat transitions) .

Q. What strategies mitigate contradictions in spectroscopic data for this compound derivatives?

  • Case Study : Discrepancies in 1H^1H NMR chemical shifts may arise from solvent polarity or hydrogen bonding. Use deuterated solvents (e.g., CDCl3_3 vs. DMSO-d6_6) and controlled temperatures to standardize data .
  • DFT calculations : Compare computed spectra (e.g., via Gaussian 09) with experimental data to validate assignments .

Q. How can this compound be functionalized for biological interaction studies, and what methodological precautions are necessary?

  • Functionalization : Introduce bioorthogonal handles (e.g., boronate esters, azides) via Suzuki-Miyaura coupling or click chemistry (e.g., cyclohexylamine derivatives) .
  • Precautions :

  • Avoid harsh conditions (e.g., strong acids) that cleave the tert-butyl carbamate group .
  • Use inert atmospheres (N2_2/Ar) for moisture-sensitive reactions .

Q. What are the implications of this compound’s stereochemistry on its biological activity?

  • Example : In studies of endocannabinoid analogs, cyclohexyl carbamates with axial substituents showed higher binding affinity to CB1 receptors than equatorial isomers .
  • Methodology : Stereoselective synthesis via chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated kinetic resolution) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.